molecular formula C9H10ClNO2 B6182931 3-cyclopropylpyridine-4-carboxylic acid hydrochloride CAS No. 2624135-15-3

3-cyclopropylpyridine-4-carboxylic acid hydrochloride

Cat. No.: B6182931
CAS No.: 2624135-15-3
M. Wt: 199.6
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropylpyridine-4-carboxylic acid hydrochloride is a chemical compound with a molecular structure that includes a cyclopropyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropylpyridine-4-carboxylic acid hydrochloride typically involves the cyclopropylation of pyridine derivatives followed by carboxylation. The reaction conditions often include the use of strong bases and catalysts to facilitate the cyclopropylation process. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropylpyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include cyclopropyl-substituted pyridine derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-cyclopropylpyridine-4-carboxylic acid hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The exact mechanism of action of 3-cyclopropylpyridine-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropylpyridine-2-carboxylic acid hydrochloride
  • 3-cyclopropylpyridine-5-carboxylic acid hydrochloride
  • 4-cyclopropylpyridine-3-carboxylic acid hydrochloride

Uniqueness

3-cyclopropylpyridine-4-carboxylic acid hydrochloride is unique due to the position of the carboxylic acid group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it a valuable compound for specific research applications.

Properties

CAS No.

2624135-15-3

Molecular Formula

C9H10ClNO2

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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